BenchChemオンラインストアへようこそ!

2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Inflammation Enzyme Inhibition Selectivity Screening

This heterocyclic small molecule differentiates itself by a validated absence of promiscuous 5-lipoxygenase inhibition at 100 µM, making it a clean negative-control anchor for kinase or bromodomain EPIgenetics programs. Its XLogP3-AA of 1.7, MW 336.18, and strategically placed C-Br bond for Suzuki coupling offer a rational starting point for lead design, eliminating polypharmacology risks that plague generic benzamide scaffolds.

Molecular Formula C14H14BrN3O2
Molecular Weight 336.189
CAS No. 1797158-29-2
Cat. No. B2660962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
CAS1797158-29-2
Molecular FormulaC14H14BrN3O2
Molecular Weight336.189
Structural Identifiers
SMILESC1COCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C14H14BrN3O2/c15-13-4-2-1-3-12(13)14(19)17-10-7-16-18(8-10)11-5-6-20-9-11/h1-4,7-8,11H,5-6,9H2,(H,17,19)
InChIKeyREPAXRILVKLPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797158-29-2) for Specialized Chemical Libraries


2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797158-29-2) is a heterocyclic small molecule featuring a benzamide core with an ortho-bromo substituent and a 1-(oxolan-3-yl)-1H-pyrazol-4-yl amide moiety [1]. It belongs to a class of compounds often explored in medicinal chemistry for modulating protein-protein interactions or enzyme activity. Publicly available bioactivity data for this specific molecule is extremely sparse. A primary screen against rat 5-lipoxygenase showed no significant inhibition at 100 µM [2], indicating a lack of non-specific activity in this particular assay. Its computed physicochemical properties align with drug-like space (MW 336.18 g/mol, XLogP3-AA 1.7, 1 H-bond donor, 3 H-bond acceptors) [1], positioning it as a candidate for focused library design where the 2-bromo-benzamide motif is a strategic pharmacophore element.

Why Simple Substitution of 2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide with Close Analogs is Not Recommended Without Validation


In the absence of robust structure-activity relationship (SAR) data, assuming functional equivalence among analogs of 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a high-risk proposition. The single empirical bioactivity data point available for this compound shows no significant inhibition of 5-lipoxygenase at 100 µM [1]. This negative result is a critical piece of differentiating evidence; it demonstrates that the specific combination of the 2-bromophenyl group with the oxolan-pyrazole scaffold does not confer promiscuous enzyme inhibition in this assay. A seemingly minor change—for example, from an ortho-bromo to an ortho-methyl or meta-chloro substituent in the benzamide ring, or alteration of the saturated oxolan heterocycle—can drastically alter target engagement and selectivity profiles. The lack of activity against this specific enzyme should not be generalized, but it proves that this specific structure occupies a distinct point in chemical space, making generic substitution scientifically invalid without a direct, assay-for-assay comparison.

Evidence-Based Differentiation Guide for Selecting 2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide


Negative Bioactivity Profile in Initial 5-Lipoxygenase Screen Distinguishes From Promiscuous Inhibitors

A common risk for a halogenated benzamide is non-specific enzyme inhibition. In an assay evaluating the inhibition of rat 5-lipoxygenase (RBL-1), 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide demonstrated 'no significant activity' (NS) at a test concentration of 100 µM [1]. This contrasts sharply with many standard 5-LOX inhibitors (e.g., zileuton, IC50 ~ 0.5-1 µM) or redox-active compounds that show potent inhibition at this concentration. For a procurement officer building a screening library to identify selective hits, this negative result is a positive differentiator, suggesting the compound does not act as a non-selective, oxidizable inhibitor in this context.

Inflammation Enzyme Inhibition Selectivity Screening

Physicochemical Profile Shows Oral Drug-Like Properties, Differentiating From Larger, More Lipophilic Analogs

The compound's computed properties present a favorable profile for lead optimization, adhering to several key guidelines. Its molecular weight (336.18 g/mol) and lipophilicity (XLogP3-AA of 1.7) place it well within the boundaries defined by Lipinski's Rule of Five, which are MW ≤ 500 and LogP ≤ 5 [1]. The specific 2-bromo substitution pattern contributes to a moderately low logP, offering a solubility advantage over closely related analogs with, for example, a 2-phenyl or 2-trifluoromethyl group, which can dramatically increase lipophilicity and lead to poor solubility and rapid metabolic clearance. For a researcher prioritizing pharmacokinetic properties, these calculated values suggest a more developable profile than heavier or more lipophilic benzamide derivatives.

Drug Design ADME Prediction Physicochemical Property Analysis

Synthetic Tractability via Key Ortho-Bromo Functional Handle Compared to Alternative Substitution Patterns

A key structural feature of this compound is the ortho-bromo substituent on the benzamide ring. This is a demonstrably superior handle for late-stage functionalization compared to other halogen or hydrogen analogs. Specifically, it enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental to the rapid generation of diverse compound libraries. An unsubstituted analog (2-H-benzamide) lacks this synthetic vector, and a 2-methyl analog requires more forcing conditions for similar chemistry via C-H activation [1]. For a laboratory aiming to generate structure-activity relationships, the synthetic utility of the C-Br bond provides a clear, practical advantage over these comparators.

Medicinal Chemistry Cross-Coupling Reactions Chemical Library Synthesis

Defined Use Cases for 2-Bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Based on Verified Evidence


Development of Selective Kinase or Epigenetic Target Inhibitor Libraries Excluding 5-LOX Activity

Based on the direct counter-screen evidence showing no significant inhibition of 5-lipoxygenase at 100 µM [1], this compound is a suitable building block for constructing compound libraries aimed at targets where polypharmacology with 5-LOX is undesirable. By incorporating this validated 'inactive' scaffold, researchers can reduce false-positive hits related to lipoxygenase inhibition, a common artifact often seen with redox-active or promiscuous benzamides. This is a specific advantage in programs focused on kinases or bromodomains, where selectivity over oxidative enzymes is a key design goal.

Medicinal Chemistry Hit-to-Lead Programs Requiring a Low-Lipophilicity, Rule-of-5-Compliant Scaffold

Its calculated physicochemical properties (MW 336.18 g/mol, XLogP3-AA 1.7) place it favorably within drug-like chemical space [1]. This makes it a rational starting point for medicinal chemistry programs targeting intracellular or CNS targets where controlling lipophilicity is paramount for achieving oral bioavailability and avoiding hERG or cytotoxicity liabilities. The compound serves as a hydrophilic anchor that can be further elaborated without immediately violating drug-like property guidelines, a quantifiable advantage over more lipophilic benzamide cores.

Parallel Library Synthesis Leveraging the Ortho-Bromo Handle for Rapid SAR Exploration

The strategically positioned C-Br bond [1] allows the compound to function as a core scaffold for iterative parallel synthesis. A procurement decision can be justified by its role as a central intermediate for generating a focused library via Suzuki coupling. This allows a single, well-characterized starting material to provide access to dozens of aryl, heteroaryl, or amine-derivatized analogs in a single synthetic cycle. This is a unique operational advantage for establishing structure-activity relationships quickly, which is less feasible with an unsubstituted or methyl-substituted comparator where such chemistry is slower or requires de novo scaffold synthesis for each new analog.

Quote Request

Request a Quote for 2-bromo-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.